2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine
Overview
Description
2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine is a useful research compound. Its molecular formula is C6H3Br2N3 and its molecular weight is 276.92 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2 .
Mode of Action
It is synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to their targets, leading to their biological activities .
Result of Action
Similar compounds have been found to exhibit various biological activities, including acting as inhibitors for various targets .
Action Environment
It is worth noting that the synthesis of this compound is described as eco-friendly, suggesting that it may be designed with environmental considerations in mind .
Biochemical Analysis
Biochemical Properties
2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, which can modulate their activity. For instance, this compound has been shown to act as an inhibitor for certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of these kinases can affect various signaling pathways within the cell. Additionally, this compound can bind to nucleic acids, potentially influencing gene expression and DNA replication processes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle and inducing apoptosis. The impact on cell signaling pathways, such as the MAPK/ERK pathway, can result in altered cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, thereby inhibiting their activity. This binding often involves interactions with key amino acid residues within the enzyme’s active site. Additionally, this compound can induce conformational changes in proteins, affecting their function. The inhibition of kinase activity by this compound can lead to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH. Over extended periods, it may undergo degradation, which can reduce its efficacy. Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as the inhibition of tumor growth. At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical cellular components and the induction of oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities compared to the parent compound. The interaction with cytochrome P450 enzymes is particularly noteworthy, as it can influence the metabolic rate and the formation of reactive intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The compound’s lipophilicity also plays a role in its distribution, allowing it to accumulate in lipid-rich regions of the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It can be found in various cellular compartments, including the nucleus, where it may interact with DNA and nuclear proteins. The presence of targeting signals or post-translational modifications can influence its localization. For instance, phosphorylation of the compound can enhance its nuclear import, thereby affecting its function within the nucleus .
Properties
IUPAC Name |
2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPMUKGOPWYVSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401624-81-4 | |
Record name | 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.